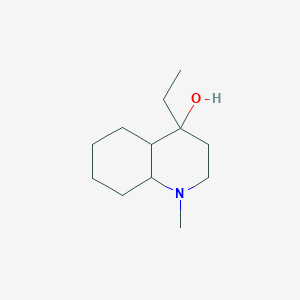![molecular formula C11H7F2NO4 B12895252 2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid typically involves the reaction of 2-aminophenol with difluoromethoxy acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalytic systems, including magnetic nanocatalysts, has also been explored to improve the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antimicrobial properties.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal activity.
2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid: Similar structure but different position of the acrylic acid group
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H7F2NO4 |
|---|---|
Molekulargewicht |
255.17 g/mol |
IUPAC-Name |
(E)-3-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-10(13)18-11-14-7-3-1-6(2-4-9(15)16)5-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+ |
InChI-Schlüssel |
SLNNZVYIPUGKKX-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)OC(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)







![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
